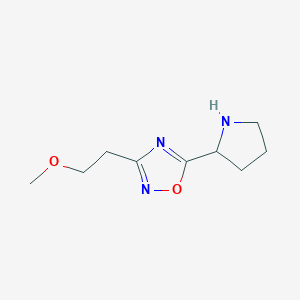
2-(2,5-Dimethylphenyl)acetaldehyde
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)acetaldehyde is an organic compound with the molecular formula C₁₀H₁₂O. It is characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, and an aldehyde group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds under anhydrous conditions to yield this compound.
Oxidation of Alcohols: Another method involves the oxidation of 2,5-dimethylbenzyl alcohol using oxidizing agents such as chromyl chloride or manganese dioxide. The reaction conditions typically require heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the compound is often produced through large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and heating.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Lewis acids like aluminum chloride and anhydrous conditions.
Major Products Formed:
Oxidation: 2-(2,5-Dimethylphenyl)acetic acid, 2-(2,5-Dimethylphenyl)acetone.
Reduction: 2-(2,5-Dimethylphenyl)ethanol.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)acetaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
2-(2,5-Dimethylphenyl)acetaldehyde is similar to other aromatic aldehydes such as benzaldehyde, 3-phenylpropanal, and 4-methylbenzaldehyde. its unique substitution pattern at positions 2 and 5 on the benzene ring distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde
3-Phenylpropanal
4-Methylbenzaldehyde
2-Methylbenzaldehyde
3-Methylbenzaldehyde
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYRUEGZDBJZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672934 | |
| Record name | (2,5-Dimethylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433230-57-0 | |
| Record name | (2,5-Dimethylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)
![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)










![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)
